molecular formula C11H19NO B14942665 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone

5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone

Cat. No.: B14942665
M. Wt: 181.27 g/mol
InChI Key: PLPMLAGTKBTIMU-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone is an organic compound that belongs to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone group. The tert-butyl group and the dimethyl substitutions on the pyridinone ring confer unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or ethanol

    Temperature: Room temperature to reflux

    Catalyst: Acid or base catalyst, such as sulfuric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the tert-butyl and dimethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution

Major Products

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated pyridinones

Scientific Research Applications

5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)-1,2-dimethyl-1,6-dihydro-3(2H)-pyridinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

5-tert-butyl-1,2-dimethyl-2,6-dihydropyridin-3-one

InChI

InChI=1S/C11H19NO/c1-8-10(13)6-9(7-12(8)5)11(2,3)4/h6,8H,7H2,1-5H3

InChI Key

PLPMLAGTKBTIMU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=C(CN1C)C(C)(C)C

Origin of Product

United States

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